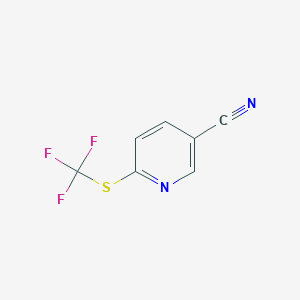
6-(Trifluoromethylthio) nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethylthio) nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethylthio group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethylthio) nicotinonitrile typically involves the trifluoromethylthiolation of nicotinonitrile derivatives. One common method includes the reaction of nicotinonitrile with a trifluoromethylthiolation reagent such as AgSCF3 in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere at room temperature, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above can be adapted for larger-scale production, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives .
Scientific Research Applications
6-(Trifluoromethylthio) nicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethylthio-containing compounds with biological targets.
Medicine: Research into its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds, is ongoing.
Industry: It is utilized in the development of materials with specific properties, such as fluorinated polymers and advanced materials
Mechanism of Action
The mechanism of action of 6-(Trifluoromethylthio) nicotinonitrile involves its interaction with molecular targets, primarily through the trifluoromethylthio group. This group can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)nicotinonitrile
- 4-(Trifluoromethyl)nicotinonitrile
- 2-(Trifluoromethyl)nicotinonitrile
Comparison: 6-(Trifluoromethylthio) nicotinonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted nicotinonitriles. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C7H3F3N2S |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-5(3-11)4-12-6/h1-2,4H |
InChI Key |
OLOBGFXLFZZVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


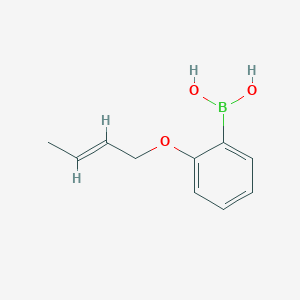
![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
![(2E)-1-methyl-2-[(2,4,6-trifluorophenyl)methylidene]hydrazine](/img/structure/B11757107.png)
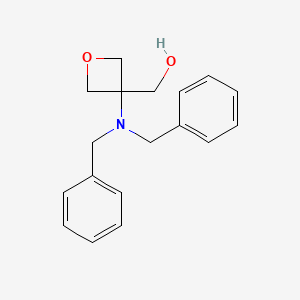
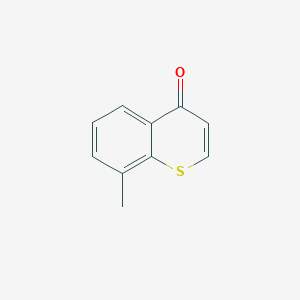

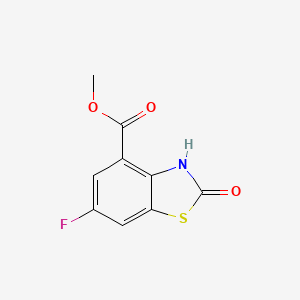


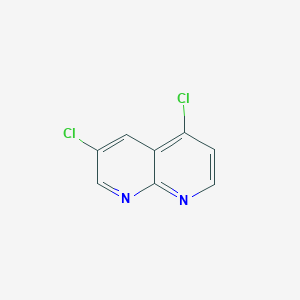
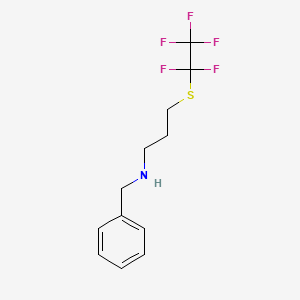
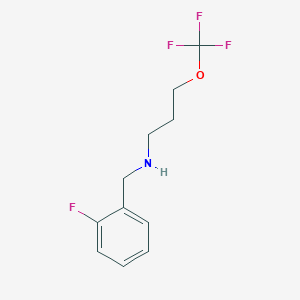
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
